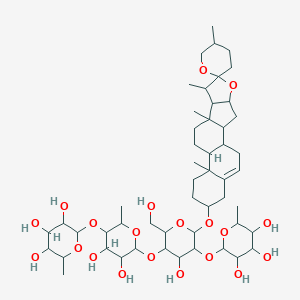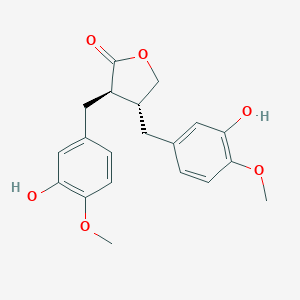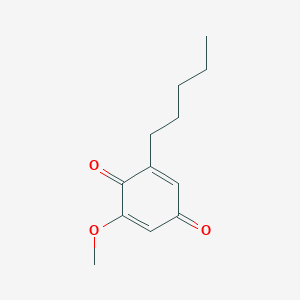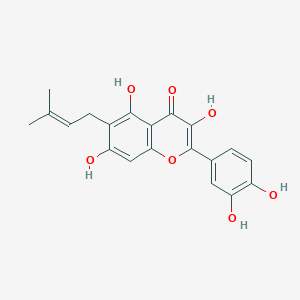
Purpureaside C
Descripción general
Descripción
Purpureaside C is a phenolic glycoside . It is known for its significant proinflammatory action . It is a natural product isolated from Rehmannia glutinosa .
Molecular Structure Analysis
The molecular formula of Purpureaside C is C35H46O20 . The molecular weight is 786.73 . The specific structure can be found in the referenced sources .Physical And Chemical Properties Analysis
Purpureaside C has a molecular weight of 786.73 and a molecular formula of C35H46O20 . It is off-white to yellow in color . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Cancer Research
Purpureaside C has been identified as a novel MCM6 inhibitor , which not only suppresses gastric cancer (GC) growth but also synergizes with 5-fluorouracil to induce cell death .
Immunomodulatory Agent
It has potential as an immunomodulatory agent , which could be significant in the development of therapies for immune system-related diseases .
Drug Delivery Systems
Purpureaside C may have applications in drug delivery systems , possibly enhancing the efficacy and targeting of pharmaceuticals .
Antioxidant Properties
As a flavonoid, it displays significant antioxidant effects , which could be beneficial in combating oxidative stress-related conditions .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , suggesting its use in treating inflammatory diseases .
Antimicrobial Effects
Some studies suggest that Purpureaside C has antimicrobial effects , particularly against bacteria like Escherichia coli .
Mecanismo De Acción
Target of Action
Purpureaside C primarily targets the minichromosome maintenance complex component 6 (MCM6) . MCM6 is a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway, which plays a significant role in the tumorigenesis of gastric cancer (GC) .
Mode of Action
Purpureaside C interacts with MCM6, inhibiting its function . This interaction suppresses the growth of gastric cancer cells and induces cell death . When combined with 5-fluorouracil, a chemotherapy drug, Purpureaside C has a synergistic effect, further enhancing cell death .
Biochemical Pathways
The YAP-MCM6 axis is a key pathway affected by Purpureaside C . Hyperactivated YAP in GC induces MCM6 transcription via binding to its promoter . Mechanistically, MCM6 activates the PI3K/Akt/GSK3β signaling pathway to support YAP-enhanced gastric tumorigenesis and metastasis .
Result of Action
The molecular and cellular effects of Purpureaside C’s action involve the suppression of GC growth and the induction of cell death . It also sensitizes GC cells to genotoxic agents by regulating the ATR/Chk1-dependent DNA damage response (DDR), leading to intensified cell death and tumor regression .
Safety and Hazards
Purpureaside C should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-HSCIEKESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474626 | |
| Record name | Purpureaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Purpureaside C | |
CAS RN |
108648-07-3 | |
| Record name | Purpureaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the known biological activity of Purpureaside C?
A1: Purpureaside C has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].
A2: While the precise mechanism of action of Purpureaside C remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, Purpureaside C was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].
Q2: What analytical techniques are used to identify and quantify Purpureaside C?
A3: Researchers utilize various methods to study Purpureaside C. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify Purpureaside C in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].
A4: The immunosuppressive and proinflammatory properties of Purpureaside C suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].
Q3: Are there any known structural analogs of Purpureaside C, and do they exhibit similar biological activities?
A5: Yes, several phenolic glycosides structurally related to Purpureaside C have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















